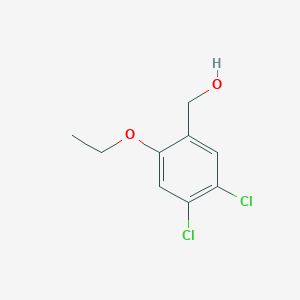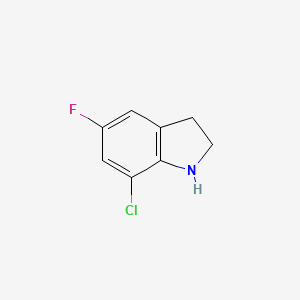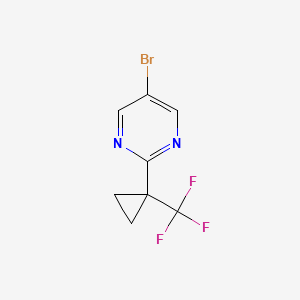
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine: is an organic compound with the molecular formula C8H6BrF3N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethylcyclopropyl group at the 2nd position of the pyrimidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(1-(trifluoromethyl)cyclopropyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethylcyclopropyl group can undergo oxidation or reduction under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, the compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can serve as a precursor for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators .
Industry: The compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological targets in plants and fungi .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Comparison: Compared to similar compounds, 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects. This can influence the compound’s reactivity and binding properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C8H6BrF3N2 |
|---|---|
Molecular Weight |
267.05 g/mol |
IUPAC Name |
5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyrimidine |
InChI |
InChI=1S/C8H6BrF3N2/c9-5-3-13-6(14-4-5)7(1-2-7)8(10,11)12/h3-4H,1-2H2 |
InChI Key |
XQQVRQMWMGPTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


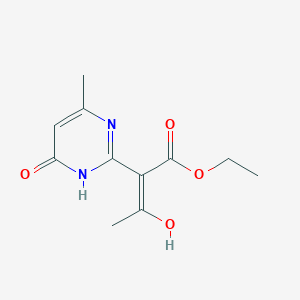
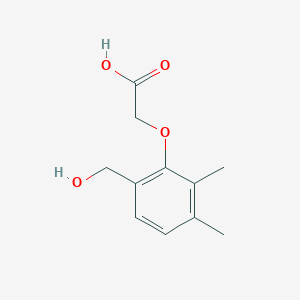
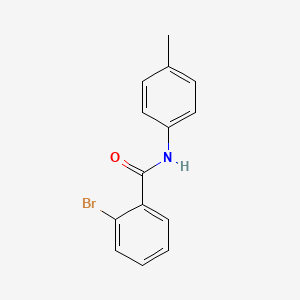
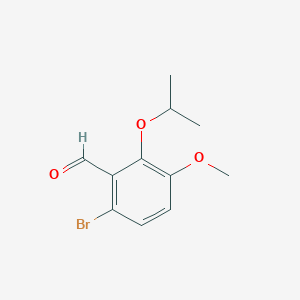

![2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B12996504.png)


![tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate](/img/structure/B12996526.png)
![2-[2-[(Cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol](/img/structure/B12996533.png)
![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)
